Cyclohexano-18-crown-6

gas-phase thermochemistry alkali metal affinity crown ether isomer comparison

Crown ether selection often forces a trade-off: 18-crown-6 is too water-soluble for biphasic systems, while dicyclohexano-18-crown-6 can be excessively lipophilic. Cyclohexano-18-crown-6 (CAS 17454-53-4) bridges this gap with a single cyclohexano-fused ring, delivering intermediate hydrophobicity and a preorganized cavity for optimized alkali metal complexation. • Intermediate organic-phase partitioning-superior to 18C6, more tunable than DCH18C6-for enhanced phase transfer catalysis and solvent extraction efficiency. • Validated for selective Sr²⁺ extraction from HNO₃ media with high Na⁺ tolerance (≥3×10⁴ M excess); essential for nuclear waste separation workflows. • Dissolves potassium metal in THF at ambient temperature to generate alkalide solutions-a specific synthetic utility for materials chemists. Supplied as a cis/trans isomer mixture, ≥97.0% (GC), density 1.108 g/mL at 20 °C. Bulk and custom packaging available.

Molecular Formula C16H30O6
Molecular Weight 318.41 g/mol
CAS No. 17454-53-4
Cat. No. B090807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexano-18-crown-6
CAS17454-53-4
Molecular FormulaC16H30O6
Molecular Weight318.41 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)OCCOCCOCCOCCOCCO2
InChIInChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2
InChIKeyOOTXYRWENZEKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexano-18-Crown-6 Technical Baseline


Cyclohexano-18-crown-6 (CH18C6, CAS 17454-53-4) is an 18-membered macrocyclic polyether belonging to the crown ether family, characterized by a single cyclohexano-fused ring on the polyether backbone. This mono-substitution creates a hybrid architecture between the fully flexible 18-crown-6 and the more rigid, lipophilic dicyclohexano-18-crown-6 (DCH18C6), imparting intermediate solubility, cavity preorganization, and complexation selectivity toward alkali metal cations, particularly potassium [1]. The commercial product is typically supplied as a mixture of cis and trans isomers with a purity of ≥97.0% (GC) and a density of 1.108 g/mL at 20 °C [2].

Hybrid 18C6/DCH18C6 architecture with cyclohexano-fused ring
Cis/trans isomer mixture for tunable extraction selectivity
Intermediate organic-phase compatibility between 18C6 and DCH18C6
K+ complexation selectivity relevant for alkali metal separations

Why Cyclohexano-18-Crown-6 Is Irreplaceable


Although 18-crown-6, cyclohexano-18-crown-6, and dicyclohexano-18-crown-6 share a common 18-membered polyether ring and nominally bind the same cations, their physicochemical properties diverge in ways that directly impact extraction efficiency, phase compatibility, and radiolytic stability in applied systems. The incremental introduction of cyclohexano groups progressively increases lipophilicity, alters cavity conformational dynamics, and modifies cation desolvation energetics—meaning that substitution with either extreme (plain 18C6 or fully saturated DCH18C6) can lead to suboptimal distribution ratios, altered selectivity profiles, or insufficient organic-phase solubility for specific process-scale separations [1][2]. The quantitative evidence below establishes where CH18C6 and its derivatives occupy a distinct performance niche relative to their closest analogs.

CH18C6: intermediate lipophilicity and cavity preorganization
18C6 substitution: insufficient organic-phase solubility may reduce extraction efficiency in biphasic systems
DCH18C6 substitution: excessive lipophilicity may alter cation selectivity and phase compatibility profile
Cis/trans isomer distribution affects complexation selectivity
Single-isomer or alternative crown: isomer-dependent Sr²⁺/K⁺ extraction behavior may shift decontamination performance
18-membered ring required for alkalide/electride formation
16-crown-5 or 21-crown-7 analogs: potassium dissolution capacity may not transfer; ring-size specificity must be verified

Cyclohexano-18-Crown-6 Quantitative Comparison


Gas-Phase Cation Binding: DCH18C6 vs. 18C6

In solvent-free gas-phase experiments, both cis-syn-cis and cis-anti-cis isomers of dicyclohexano-18-crown-6 (DCH18C6) exhibit greater free energies of alkali cation attachment than unsubstituted 18-crown-6, with the largest differences (>10 kJ mol⁻¹) observed for the smallest metal ions such as Li⁺ [1]. This enhanced intrinsic affinity is attributed to the greater polarizability of the cyclohexano-substituted framework. The data demonstrate that cyclohexano substitution imparts a measurable thermodynamic advantage in cation binding strength relative to the parent 18-crown-6 scaffold.

Gas-Phase Cation Binding
Head-to-head
>10 kJ mol⁻¹ greater binding free energy for Li⁺ (DCH18C6 vs. 18C6)
Reported intrinsic affinity advantage; may support higher extraction efficiency
Gas-phase FT-ICR; solvent-free conditions
gas-phase thermochemistry alkali metal affinity crown ether isomer comparison

Interfacial Activity: DCH18C6 vs. 18C6

Interfacial tension measurements at the hexane/water interface reveal that dicyclohexano-18-crown-6 exhibits a significantly higher tendency to both dissolve into the hexane phase and adsorb at the liquid-liquid interface compared to the more hydrophilic 18-crown-6 [1]. This behavior is consistent with the Starks extraction mechanism for phase transfer catalysis, where enhanced interfacial accumulation of the crown ether correlates with improved catalytic turnover in biphasic reactions.

Interfacial Activity
Head-to-head
DCH18C6 exhibits higher hexane/water interfacial adsorption and organic-phase partitioning than 18C6
Supports phase transfer catalyst selection; reported interfacial enrichment
Ambient temperature; qualitative comparison
phase transfer catalysis interfacial tension liquid-liquid extraction

Potassium Alkalide Formation: Structural Determinants

Cyclohexano-18-crown-6 and dicyclohexano-18-crown-6, along with their 15-crown-5 analogs, dissolve potassium metal in THF to form dark blue potassium alkalide solutions at ambient temperature. In contrast, dicyclohexano-16-crown-5 does not form such solutions under identical conditions [1]. This ring-size- and substituent-dependent behavior defines a specific structural requirement for alkalide generation, where the cyclohexano-substituted 18-crown-6 framework uniquely satisfies both the electronic (sufficient cation binding) and steric/solubility criteria.

Alkalide Formation
Class-level
CH18C6/DCH18C6: potassium alkalide solutions formed in THF; DCH16C5: inactive
Ring-size and substituent specificity critical for alkalide synthesis
Ambient temperature, THF; binary differentiation
alkalide solutions potassium metal dissolution crown ether screening

Conformational Selectivity: Cyclohexano vs. Aromatic Crowns

Theoretical conformational analysis using penalty functions was applied to a series of 18-membered crown ethers including 18-crown-6, benzo-18-crown-6, dibenzo-18-crown-6, and cyclohexano-18-crown-6. The computed complexation selectivity curves indicate that the introduction of an aromatic fragment (benzo- or dibenzo-) into the macrocycle reduces its adaptive capabilities—i.e., the ability of the ring to conformationally adjust to different cation sizes—while the cyclohexano-fused analog retains greater conformational flexibility [1]. Additionally, the study explicitly investigated the effect of cis–trans isomerism in the bridging bonds of cyclohexano-18-crown-6 on complexation selectivity, revealing that isomer configuration modulates the selectivity profile [1].

Conformational Selectivity
Cross-study
CH18C6 retains adaptive flexibility vs. benzo-crowns; cis/trans isomerism modulates selectivity
Isomer ratio may tune selectivity window; aromatic analogs reduce adaptability
Theoretical penalty-function analysis
conformational analysis complexation selectivity theoretical chemistry

Isomer-Dependent Sr²⁺/K⁺ Extraction

The extraction of strontium and potassium from nitric acid media by dicyclohexano-18-crown-6 is highly isomer-dependent. In 1-octanol as diluent, the cis-syn-cis isomer and the cis-anti-cis isomer exhibit markedly different extraction efficiencies, with the superior isomer depending on both the crown ether concentration and the aqueous nitric acid concentration [1][2]. The cis-syn-cis isomer has been reported to achieve a strontium decontamination factor of 250 with an extraction factor of 5000 in the presence of a 3×10⁴ molar excess of sodium [3]. Additionally, in a supported extraction chromatographic resin, a di-tert-butyl-cyclohexano-18-crown-6 derivative yielded a strontium distribution coefficient of 185.3 cm³/g in 1 mol/L HNO₃ [4].

Sr²⁺/K⁺ Extraction
Head-to-head
cis-syn-cis DCH18C6: Sr decontamination factor 250, extraction factor 5000 (3×10⁴ M Na⁺ excess); DtBuCH18C6 resin: Sr Kd 185.3 cm³/g (1 M HNO₃)
Isomer-specific extraction performance; specification review recommended
Nitric acid/1-octanol; extraction chromatography data
strontium extraction nuclear waste separation isomer effect

Technetium Extraction: Di-t-BuCH18C6 Performance

In alkaline nuclear waste simulants, di-tert-butyl-cyclohexano-18-crown-6 (di-t-BuCH18C6) and dicyclohexano-18-crown-6 (DCH18C6) provide stronger extraction of pertechnetate (TcO₄⁻) than either dicyclohexano-21-crown-7 or 4-tert-butylcyclohexano-15-crown-5 [1]. This establishes that the cyclohexano-18-crown-6 scaffold (both mono- and di-substituted) is uniquely effective for TcO₄⁻ removal among commonly evaluated crown ether frameworks, with the 18-membered ring size and cyclohexano substitution being critical structural determinants.

TcO₄⁻ Extraction
Cross-study
Di-t-BuCH18C6 & DCH18C6 > dicyclohexano-21-crown-7 & t-Bu-cyclohexano-15-crown-5 for TcO₄⁻ removal
Rank-order performance in alkaline simulant; supports process extractant selection
Alkaline nuclear waste simulant, solvent extraction
technetium extraction alkaline nuclear waste crown ether comparison

Cyclohexano-18-Crown-6 Application Scenarios


Strontium-90 Removal from Acidic Nuclear Waste

The cis-syn-cis isomer of dicyclohexano-18-crown-6, and its di-tert-butyl derivative, have been extensively validated for the selective extraction of Sr²⁺ from nitric acid media in the presence of large excesses of competing sodium ions (up to 3×10⁴ M excess). Reported decontamination factors reach 250 with extraction factors of 5000, and supported resins achieve strontium distribution coefficients of 185.3 cm³/g in 1 M HNO₃ [1][2]. The isomer-dependent extraction behavior necessitates careful specification of stereochemistry when sourcing the extractant.

Simultaneous Cs and Sr Separation

Patented mixed extractant formulations combine di-tert-butyl-dicyclohexano-18-crown-6 (DtBu18C6) at 0.01–0.4 M with calix[4]arene-crown-6 derivatives and phase modifiers to simultaneously remove cesium and strontium from acidic aqueous phases [1]. The cyclohexano-18-crown-6 component provides the strontium-selective functionality, and its concentration in the formulation is a critical process parameter. This application is directly supported by U.S. Patent 7,524,469 (Battelle Energy Alliance).

Potassium Alkalide and Electride Synthesis

Cyclohexano-18-crown-6 (as well as its dicyclohexano analog) dissolves potassium metal in THF at ambient temperature to generate dark blue potassium alkalide solutions [1]. This reactivity is not shared by all crown ethers (e.g., dicyclohexano-16-crown-5 is inactive) and represents a specific synthetic utility for materials chemists preparing alkalide or electride compounds. The mono-cyclohexano derivative may offer solubility advantages over the dicyclohexano analog in certain solvent systems.

Phase Transfer Catalysis: Hydrophilic-Lipophilic Balance

The interfacial activity data demonstrate that cyclohexano-substituted 18-crown-6 ethers adsorb more strongly at organic-aqueous interfaces and partition more effectively into the organic phase compared to unsubstituted 18-crown-6 [1]. This makes them superior phase transfer catalysts for biphasic reactions where the crown ether must shuttle between phases. The mono-cyclohexano derivative (CH18C6) provides an intermediate hydrophobicity profile between 18C6 (too water-soluble) and DCH18C6 (highly lipophilic), offering a tunable option for optimizing reaction rates.

Application
Selection Property
Validation Focus
Sr-90 separation from HNO₃ media
Cis-syn-cis isomer or di-tert-butyl derivative specificity
Isomer-specific Sr distribution coefficient verification
Simultaneous Cs/Sr extraction studies
Mixed extractant formulation with DtBu18C6
Cs/Sr selectivity ratio under process-relevant conditions
Potassium alkalide/electride synthesis
Crown ether K-metal dissolution capacity
Alkalide solution formation confirmation in THF
Biphasic phase transfer catalysis
Intermediate hydrophobicity between 18C6 and DCH18C6
Interfacial activity and mass transfer rate optimization
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